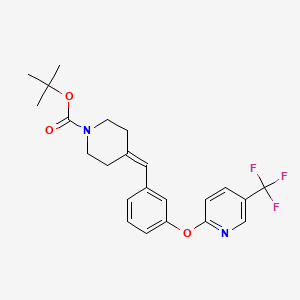
叔丁基 4-(3-((5-(三氟甲基)吡啶-2-基)氧基)苯亚甲基)哌啶-1-甲酸酯
描述
This compound is a member of the class of organic compounds known as 4-benzylpiperidines . It has a molecular weight of 434.45 and a molecular formula of C23H25F3N2O3 . It’s a solid substance .
Synthesis Analysis
The synthesis of similar compounds involves various steps. For instance, the synthesis of “tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” involves the reaction of 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to the 4-position of a piperidine .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 434.45 and a molecular formula of C23H25F3N2O3 .科学研究应用
合成和在抗癌药物中的潜力
叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯的合成(一种密切相关的化合物)作为小分子抗癌药物开发中的中间体发挥着至关重要的作用。该化合物由于其影响 PI3K/AKT/mTOR 通路的能力而显示出前景,该通路在癌细胞生长和存活中很重要。它的合成涉及几个步骤,包括亲核取代和氧化反应,突出了其在克服当前癌症治疗中耐药性问题中的潜力 (张、叶、徐和徐,2018 年)。
在合成生物活性化合物中的作用
叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯是另一种相关化合物,它是合成各种生物活性化合物(如克唑替尼)的重要中间体。该化合物由叔丁基-4-羟基哌啶-1-甲酸酯合成,展示了其在制药行业的重要性 (孔、张、徐、周、郑和徐,2016 年)。
合成工艺中的比较研究
一项专注于一系列 1-叔丁基-3(5)-(三氟甲基)-1H-吡唑合成的比较研究,提供了对类似化合物的不同合成方法的见解。该研究探索了各种反应介质及其对产率和区域选择性的影响,这对于优化此类化合物的合成至关重要 (马丁斯、马扎里、弗里佐、扎纳塔、布里奥尔、安德拉德、扎纳塔和博纳科索,2012 年)。
钯催化的偶联反应
叔丁基羰基 1,2,3,6-四氢-4-[(三氟甲基)磺酰氧基]吡啶-1-甲酸酯(一种具有结构相似性的化合物)的合成和表征已经得到研究。该化合物经历了钯催化的偶联反应,表明其在为研究和药物应用创造各种化学衍生物中的潜在用途 (Wustrow 和 Wise,1991 年)。
安全和危害
属性
IUPAC Name |
tert-butyl 4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O3/c1-22(2,3)31-21(29)28-11-9-16(10-12-28)13-17-5-4-6-19(14-17)30-20-8-7-18(15-27-20)23(24,25)26/h4-8,13-15H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWBPDXKWWGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

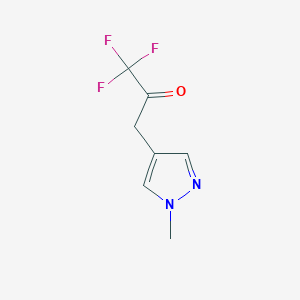
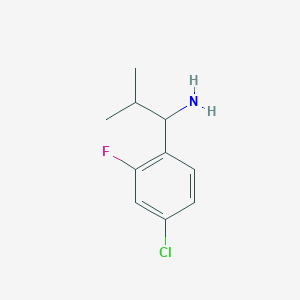
![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)
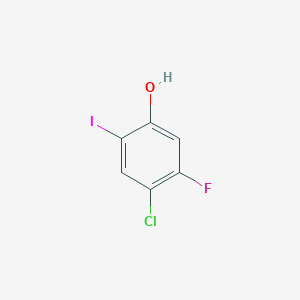
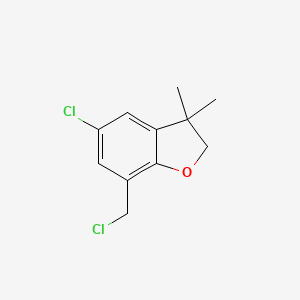
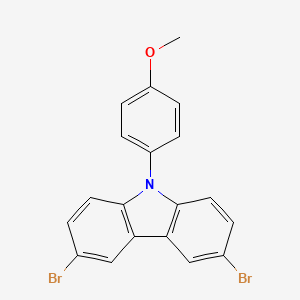
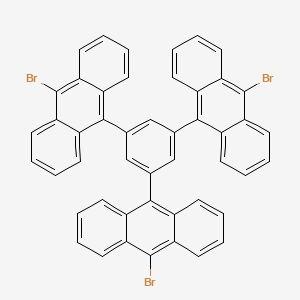
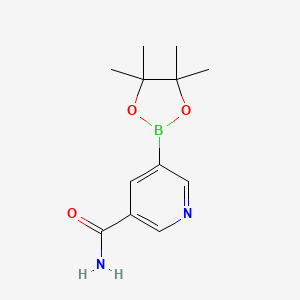
![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)
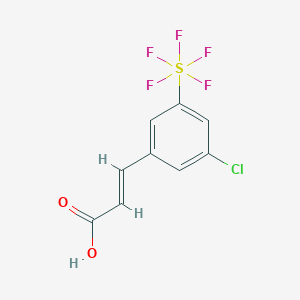
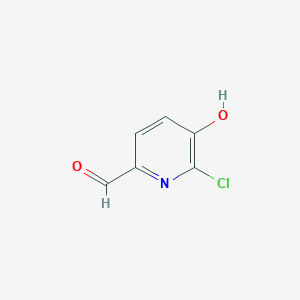
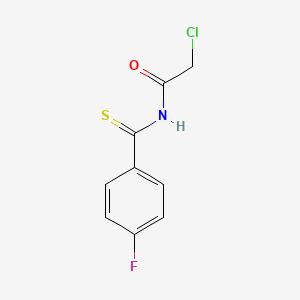
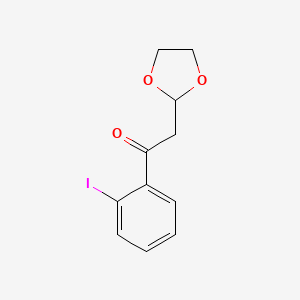
![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)